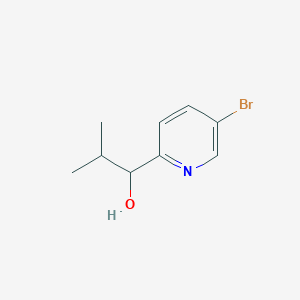
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a 2-methylpropan-1-ol group
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with 2-methylpropan-1-ol under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridine compounds.
科学研究应用
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
相似化合物的比较
5-Bromopyridine: Shares the bromine substitution on the pyridine ring but lacks the 2-methylpropan-1-ol group.
2-(5-Bromopyridin-2-yl)ethanol: Similar structure with an ethanol group instead of 2-methylpropan-1-ol.
6-[(5-Bromopyridin-2-yl)iminomethyl]phenol: Contains an iminomethyl group, offering different reactivity and applications.
生物活性
1-(5-Bromopyridin-2-yl)-2-methylpropan-1-ol is an organic compound featuring a brominated pyridine moiety attached to a branched alcohol. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H12BrN0, with a molecular weight of approximately 230.10 g/mol. Its structure includes:
- A brominated pyridine ring which can engage in various interactions such as hydrogen bonding and π-π stacking.
- A hydroxyl group that enhances solubility and reactivity, potentially influencing its biological activity.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets. The bromopyridine moiety can participate in:
- Hydrogen bonding : This interaction can stabilize binding to target proteins or enzymes.
- Hydrophobic interactions : The branched alkyl chain may enhance membrane permeability or alter enzyme activity.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study:
In a recent study involving brominated pyridine derivatives, it was found that these compounds could effectively inhibit the proliferation of cancer cells such as HeLa and MCF-7. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
Research Findings
Recent investigations into the biological activity of brominated pyridines reveal promising results. For example, a comparative study highlighted the efficacy of several brominated compounds in inhibiting matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| BPU (related compound) | 4.64 ± 0.08 | MMP-2 |
| BPU (related compound) | 7.8 | MMP-9 |
These findings suggest that further exploration of this compound could yield valuable insights into its potential as an anticancer agent .
属性
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6,9,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANDTGRVSUSACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














